molecular formula C14H14N2O3 B13911395 Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate

Cat. No.: B13911395
M. Wt: 258.27 g/mol
InChI Key: NOFACQZJTITFOV-UHFFFAOYSA-N
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Description

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate is a bicyclic carbamate derivative characterized by a 2-oxabicyclo[2.1.1]hexane core, a cyano (-CN) substituent at position 1, and a benzyl carbamate group at position 2. The bicyclo[2.1.1]hexane system introduces significant ring strain and conformational rigidity, which can influence both chemical reactivity and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate

InChI

InChI=1S/C14H14N2O3/c15-9-14-7-13(8-14,10-19-14)16-12(17)18-6-11-4-2-1-3-5-11/h1-5H,6-8,10H2,(H,16,17)

InChI Key

NOFACQZJTITFOV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C#N)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves several steps. One common method includes the reaction of benzyl carbamate with a cyano-substituted oxabicyclo compound under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Table 1: Key Structural and Physical Properties of Bicyclic Carbamates
Compound Name CAS Number Molecular Formula Substituent Protecting Group Key Properties/Applications
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate Not Provided C₁₃H₁₄N₂O₃ 1-Cyano Benzyl High rigidity; electron-withdrawing substituent
Benzyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate 2170372-30-0 C₁₄H₁₇NO₄ 1-Hydroxymethyl Benzyl Hydrogen-bonding capability; higher solubility
tert-Butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate 2170372-32-2 C₁₂H₁₉NO₄ 1-Hydroxymethyl tert-Butyl Enhanced lipophilicity; acid-labile protection
Benzyl N-[[4-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate 2387602-11-9 C₁₅H₁₈INO₃ 4-Iodomethyl Benzyl Potential for nucleophilic substitution
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate 2387602-11-9 C₁₅H₁₉NO₄ 4-Hydroxymethyl Benzyl Predicted density: 1.297 g/cm³; polar group
Key Observations:
  • Hydroxymethyl derivatives exhibit higher polarity and solubility due to hydrogen-bonding capacity, whereas tert-butyl analogs are more lipophilic, favoring membrane permeability in drug design. Iodomethyl groups serve as leaving groups, enabling further functionalization via nucleophilic substitution (e.g., Suzuki coupling).

Comparison of Protecting Groups

Table 2: Protecting Group Influence on Reactivity and Stability
Protecting Group Stability Cleavage Conditions Application Context
Benzyl Moderate Hydrogenolysis (H₂/Pd-C) Intermediate in peptide synthesis
tert-Butyl High Acidic (TFA, HCl) Stable under basic conditions; used in solid-phase synthesis
  • Benzyl Carbamates : Preferred for intermediates requiring selective deprotection under mild conditions.
  • tert-Butyl Carbamates : Offer superior stability in basic environments, making them suitable for multi-step syntheses.

Bicyclic Ring Systems

Table 3: Impact of Bicyclic Framework on Properties
Bicyclic System Ring Strain Conformational Rigidity Example Compound
2-Oxabicyclo[2.1.1]hexane High High Target compound
3-Azabicyclo[3.1.0]hexane Moderate Moderate tert-Butyl N-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate
6-Oxabicyclo[3.2.1]octane Low Low Benzyl N-[(1S,2S,4R,5R)-4-iodo-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl]carbamate
  • Larger systems (e.g., 3.2.1 octane ) exhibit reduced strain, favoring flexibility but compromising target affinity.

Biological Activity

Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate, with the molecular formula C14H14N2O3 and CAS number 2840079-25-4, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique bicyclic structure and functional groups suggest potential biological activities, particularly in the realms of pharmacology and biochemistry. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Structure

The compound features a bicyclic core structure with a carbamate functional group. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
CAS Number2840079-25-4

Synthesis

While specific synthetic pathways for this compound are not extensively documented in the provided sources, similar compounds often utilize methods such as cycloaddition reactions or carbamate formation from corresponding amines and carbonyl compounds.

Case Study: Analgesic Activity

A study investigating the analgesic effects of structurally similar compounds demonstrated that modifications in the bicyclic system can enhance pain relief efficacy. The study utilized animal models to assess pain response reduction, providing a framework for evaluating this compound's potential in pain management.

Mechanistic Insights

The biological activity of benzyl carbamates typically involves interaction with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. The proposed mechanism includes:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis.
  • Modulation of Neurotransmitter Release : Compounds may influence neurotransmitter systems related to pain perception.

In Vitro Studies

Preliminary in vitro studies on related compounds have indicated that they can modulate cell signaling pathways associated with inflammation and pain response. While direct studies on this compound are scarce, existing literature suggests a potential for similar activity.

Comparative Analysis

A comparative analysis of related bicyclic compounds reveals a trend in biological activity correlating with structural modifications:

Compound NameBiological ActivityReference
Benzyl N-(2-cyano-3-methylbicyclo[2.2.1]heptan-5-YL)carbamateAnti-inflammatory
Benzyl N-(3-cyano-4-methylbicyclo[3.3.0]octan-6-YL)carbamateAnalgesic
This compoundPotential analgesicCurrent Review

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